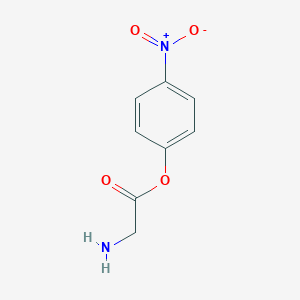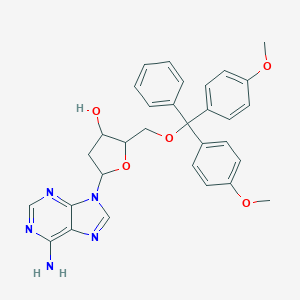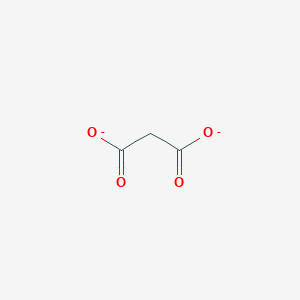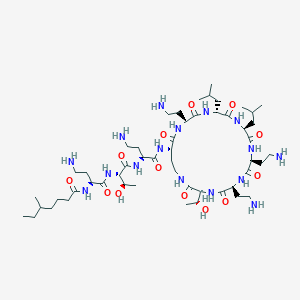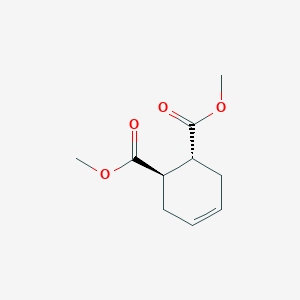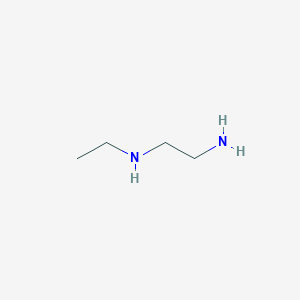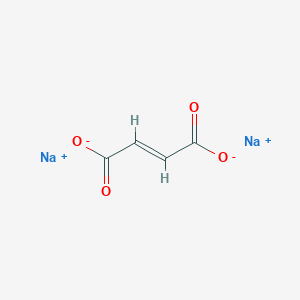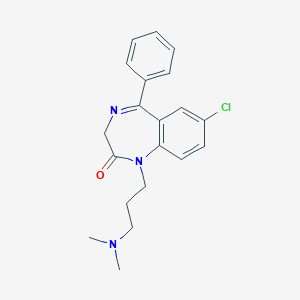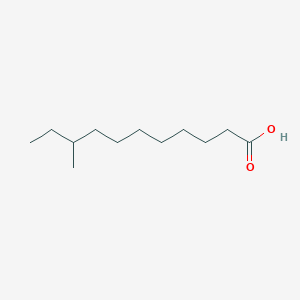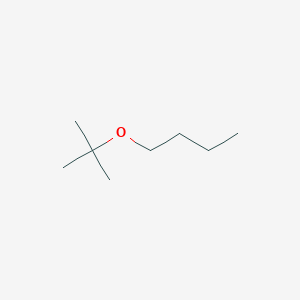
1-Tert-butoxybutane
Overview
Description
1-Tert-butoxybutane, also known as butyl tert-butyl ether, is an organic compound with the molecular formula C8H18O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is of interest in various chemical processes and applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butoxybutane can be synthesized through the reaction of tert-butyl alcohol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen atom of the tert-butyl alcohol attacks the electrophilic carbon atom of the butyl bromide, resulting in the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to separate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The ether bond can be cleaved under acidic or basic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.
Major Products Formed
Oxidation: Formation of butanone and tert-butyl alcohol.
Reduction: Formation of butanol and tert-butyl alcohol.
Substitution: Formation of butanol and tert-butyl chloride.
Scientific Research Applications
1-Tert-butoxybutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1-tert-butoxybutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxygen atom in the ether bond can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl ether: Another ether with two tert-butyl groups.
Butyl methyl ether: An ether with a butyl group and a methyl group.
Ethyl tert-butyl ether: An ether with an ethyl group and a tert-butyl group.
Uniqueness
1-Tert-butoxybutane is unique due to its specific combination of a butyl group and a tert-butyl group, which imparts distinct physical and chemical properties. Its structure allows for specific interactions and reactivity patterns that differ from other ethers, making it valuable in certain applications and research contexts.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNQHLLBFBGKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142853 | |
| Record name | 1-Tert-butoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-63-1 | |
| Record name | 1-Tert-butoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tert-butoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What thermodynamic data is available for the synthesis of 1-tert-butoxybutane?
A1: Research has investigated the liquid-phase synthesis of this compound through the etherification of isobutene with 1-butanol, using ion exchange resins as catalysts []. This study focused on determining the thermodynamic properties of the reaction, including the standard enthalpy and entropy changes. The research concluded that the molar standard enthalpy and entropy changes of reaction, alongside the molar enthalpy change of formation, could be estimated for this compound based on the experimental data [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


